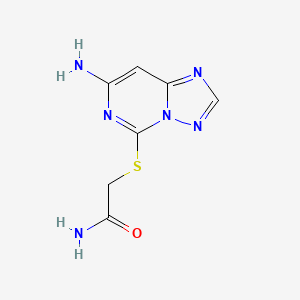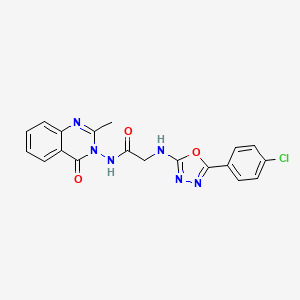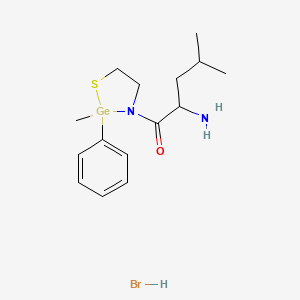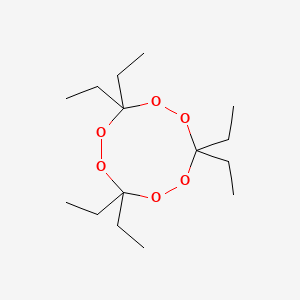
Carbanilic acid, o-(pentyloxy)-, 2-propoxy-1-(1-pyrrolidinylmethyl)ethyl ester, oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, o-(pentyloxy)-, 2-propoxy-1-(1-pyrrolidinylmethyl)ethyl ester, oxalate, is an intricate organic compound known for its potential applications in various fields, including medicinal chemistry, industrial chemistry, and biological research. This compound consists of a carbanilic acid backbone with pentyloxy and propoxy groups, and a pyrrolidinylmethyl substitution, making it a molecule of interest due to its diverse chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Synthesizing this compound involves multiple steps, starting with the preparation of carbanilic acid derivatives. One common approach is to use a Friedel-Crafts acylation reaction to introduce the required functional groups onto the aromatic ring of carbanilic acid. The addition of pentyloxy and propoxy groups can be achieved through etherification reactions using pentyloxy and propoxy alcohols in the presence of a strong base like sodium hydride (NaH).
The synthesis of the pyrrolidinylmethyl ester can be performed using a standard esterification process. The carboxylic acid functional group of the carbanilic acid reacts with pyrrolidinylmethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester linkage.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and yields. This method often involves the use of automated systems that can precisely control temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: Carbanilic acid, o-(pentyloxy)-, 2-propoxy-1-(1-pyrrolidinylmethyl)ethyl ester, oxalate, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under controlled conditions to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents like lithium aluminium hydride (LiAlH₄).
Substitution: The aromatic ring is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid.
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), Bromine (Br₂), Sulfuric acid (H₂SO₄)
Oxidation Products: Carbanilic acid oxides
Reduction Products: Alcohol derivatives
Substitution Products: Nitrated, halogenated, and sulfonated derivatives
Scientific Research Applications
Chemistry: The compound serves as a building block in organic synthesis, aiding in the development of more complex molecules. Its unique structure allows for versatile modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules. It is also employed in the development of bioactive compounds and molecular probes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drug candidates. Its functional groups allow for the development of prodrugs and active pharmaceutical ingredients with improved bioavailability and therapeutic efficacy.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, including catalysts, surfactants, and polymers. Its chemical properties also make it suitable for use as an intermediate in the synthesis of high-value chemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The ester functional group allows it to act as a substrate for esterases, leading to the release of active carbanilic acid derivatives. These derivatives can then interact with specific targets, modulating their activity and triggering biological responses.
Comparison with Similar Compounds
Similar Compounds:
Carbanilic acid, o-(butoxy)-, 2-propoxy-1-(1-pyrrolidinylmethyl)ethyl ester
Carbanilic acid, o-(hexyloxy)-, 2-propoxy-1-(1-pyrrolidinylmethyl)ethyl ester
Carbanilic acid, o-(pentyloxy)-, 2-butoxy-1-(1-pyrrolidinylmethyl)ethyl ester
Uniqueness: The compound stands out due to its specific substitution pattern, which offers a unique combination of steric and electronic properties. The pentyloxy and propoxy groups, along with the pyrrolidinylmethyl ester, provide distinct reactivity and binding characteristics compared to similar compounds, making it valuable for targeted applications in chemistry, biology, medicine, and industry.
Carbanilic acid, o-(pentyloxy)-, 2-propoxy-1-(1-pyrrolidinylmethyl)ethyl ester, oxalate, is a versatile compound with broad applications across various scientific disciplines. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
CAS No. |
143503-28-0 |
|---|---|
Molecular Formula |
C24H38N2O8 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(2-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C22H36N2O4.C2H2O4/c1-3-5-10-16-27-21-12-7-6-11-20(21)23-22(25)28-19(18-26-15-4-2)17-24-13-8-9-14-24;3-1(4)2(5)6/h6-7,11-12,19H,3-5,8-10,13-18H2,1-2H3,(H,23,25);(H,3,4)(H,5,6) |
InChI Key |
ZURNAJLXECPHLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCC2)COCCC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(3R,8R,11S,14S,17S,20S,23S,26S,29S,32S,35S,38S)-3-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(1R,6R,6aS,9aS,12S,15S,15aS,18S,18aS,21S,21aS,27S,30S,33S,36S,39S,42S,45S,48S,51S,54S,57S,60R,65R,68S,71S,74S,77S,83S,86S,89S,92S,95S,98S)-65-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-15,15a,33,54,71,95-hexakis(4-aminobutyl)-18a,36,68-tris(2-amino-2-oxoethyl)-48,89-dibenzyl-12-(3-carbamimidamidopropyl)-98-[(1R)-1-hydroxyethyl]-39-(hydroxymethyl)-57,92-bis[(4-hydroxyphenyl)methyl]-9a-methyl-21a,74,86-tris(2-methylpropyl)-30,45,51-tris(2-methylsulfanylethyl)-1a,7a,8,10a,11,13a,14,16a,17,19a,20,22a,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,78,84,87,90,93,96,99-pentatriacontaoxo-18,27,42,77-tetra(propan-2-yl)-3,4,62,63-tetrathia-a,2a,7,8a,10,11a,13,14a,16,17a,19,20a,23a,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,79,85,88,91,94,97-pentatriacontazapentacyclo[58.40.23.021,25.079,83.0102,106]tricosahectane-6-carbonyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-17,35-bis(4-aminobutyl)-29,32-bis(hydroxymethyl)-14-[(4-hydroxyphenyl)methyl]-23,26-bis(2-methylpropyl)-2,10,13,16,19,22,25,28,31,34,37-undecaoxo-11,20-di(propan-2-yl)-5,6-dithia-1,9,12,15,18,21,24,27,30,33,36-undecazabicyclo[36.3.0]hentetracontane-8-carbonyl]amino]-16-(2-amino-2-oxoethyl)-7-(3-carbamimidamidopropyl)-10-(carboxymethyl)-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-amino-4-oxobutanoic acid](/img/structure/B15190836.png)
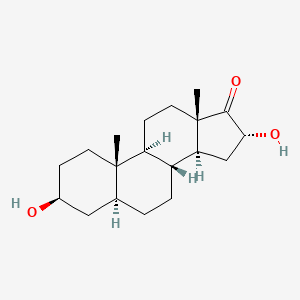
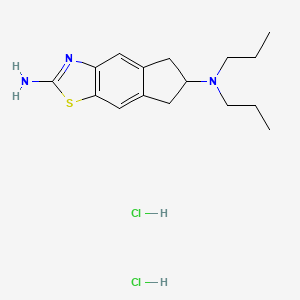
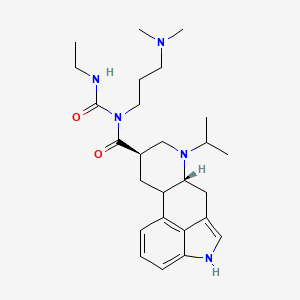
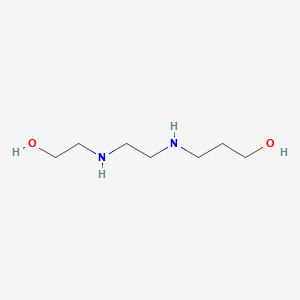

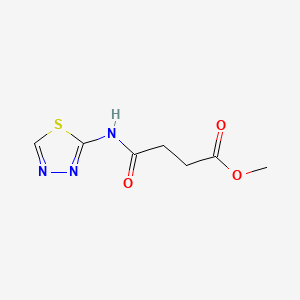
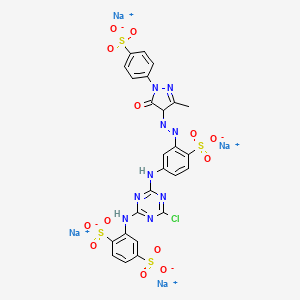
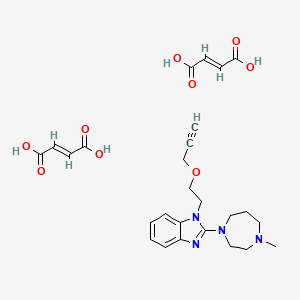
![(4S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15190896.png)
